molecular formula C11H21ClN2O2 B1321480 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride CAS No. 1187931-28-7

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Cat. No. B1321480
M. Wt: 248.75 g/mol
InChI Key: RXJJIZITFWJGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various related pyrrolidine and pyrrole derivatives, which can provide insights into the synthesis, structure, and properties of similar compounds. These derivatives are important intermediates in the synthesis of pharmaceuticals, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .

Synthesis Analysis

The synthesis of related pyrrolidine and pyrrole derivatives involves a variety of chemical reactions. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones is reported, utilizing HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ . Another example is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, an optimized large-scale synthesis of a hexahydropyrrolopyridine derivative, an intermediate for nicotinic acetylcholine receptor agonists, has been described, involving debenzylation and ring hydrogenation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing a triclinic space group and envelope conformation of the proline ring . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The chemical reactivity of pyrrole and pyrrolidine derivatives is diverse. For instance, 3-Hydroxy-1H-pyrrole, obtained from flash vacuum pyrolysis, reacts readily with mild electrophiles at the 2-position . Efficient methods for synthesizing highly functionalized 2-pyrrolidinones have been reported, demonstrating the utility of these compounds in the synthesis of novel macrocyclic inhibitors . The synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride are not directly discussed, the properties of similar compounds can be inferred. For example, the solubility and conformational flexibility of p-tert-Butylcalix arene hexaacetic acid change with the solvent, affecting its binding affinity towards metal ions like Pb(II) . The crystalline properties of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, such as space group and cell parameters, have been detailed .

Scientific Research Applications

Efficient Synthesis and Scalability

  • The compound has been utilized in an efficient and scalable synthesis process. Bahekar et al. (2017) developed a cost-effective, high-yielding, and commercially viable method for synthesizing a closely related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which is essential for diverse pharmacological activities (Bahekar et al., 2017).

Chemical Properties and Synthesis Variability

  • Vallat et al. (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction in the synthesis of related 5-hydroxyalkyl derivatives. This study highlights the compound's versatility in forming various stereochemical configurations (Vallat et al., 2009).

Organocatalyzed Synthesis

  • Hozjan et al. (2023) reported the organocatalyzed synthesis of a derivative, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, emphasizing the compound's potential in organic synthesis and pharmaceutical applications (Hozjan et al., 2023).

Continuous Flow Synthesis

  • Herath and Cosford (2010) demonstrated a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This innovative approach signifies its role in streamlining synthetic processes in medicinal chemistry (Herath & Cosford, 2010).

Structural Analysis and Reactivity

  • The compound's structural properties and reactivity were analyzed by Hill et al. (2009), who studied the flash vacuum pyrolysis of a related tert-butyl derivative, revealing insights into its chemical behavior (Hill et al., 2009).

Photocyclodimer Formation

  • The photocyclodimer formation of a tert-butyl dihydro pyrrole derivative was examined by Kopf et al. (1998), shedding light on the compound's photochemical properties and potential applications in material science (Kopf et al., 1998).

Future Directions

The hexahydropyrrolo-[3,2-c]-quinoline scaffold, to which “tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride” is related, has been the subject of synthetic efforts for the preparation of alkaloids and formation of analogues with interesting biological activity . This suggests potential future directions in medicinal chemistry and drug discovery .

properties

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJJIZITFWJGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Synthesis routes and methods

Procedure details

To a solution of 3-benzyl-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.0]-octane hydrochloride (91.1 g, 269 mmol; from step (d) above) in methanol (250 mL) under a N2 atmosphere there was added 10% Pd/C (w/w; 9.8 g). The N2 atmosphere was exchanged for H2 (1 atm of pressure) and the reaction was stirred for 18 h. The reaction was filtered through a pad of cellulose to remove the catalyst. The filtrate was concentrated in vacuo to afford an off-white solid. The solid was slurried in EtOAc and collected. After drying in a vacuum oven for 18 h at 60° C./66.5 Pa (0.5 mm Hg) there was obtained 58.0 g (87%) of the title compound as an off-white solid.
Name
3-benzyl-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.0]-octane hydrochloride
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
9.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.